5-fluoro PB-22 4-hydroxyisoquinoline isomer
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Overview
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 4-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having an isoquinoline group attached at its four position in place of the quinoline group. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Scientific Research Applications
Analytical Differentiation in Forensic Drug Analysis
A study by Kohyama et al. (2016) highlights the importance of differentiating between regioisomers of synthetic cannabinoids like 5-fluoro PB-22 in forensic drug analysis. This differentiation is crucial as not all isomers are regulated by law. The study focuses on the analytical properties of isomeric molecules derived from minor modifications of 5F-PB-22, including the use of gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry for their identification and differentiation (Kohyama et al., 2016).
Differentiation and Identification Techniques
Tang et al. (2017) developed methods to separate and identify the fluoropentyl positional isomers of fluoro-PB-22. Their study utilized gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy. These techniques are instrumental for forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized materials (Tang et al., 2017).
Metabolism Studies
Wohlfarth et al. (2014) investigated the human metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. This study is significant in understanding the metabolic pathways of these substances, which is essential for urine analysis to document intake and to assess their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
Structural Analysis of Derivatives
Ohba et al. (2012) conducted a study on the derivatives of 4-fluoro-5-sulfonylisoquinoline, which provides insights into the molecular conformations and hydrogen bonding patterns of such compounds. This research contributes to a deeper understanding of the structural properties of fluoroisoquinoline compounds (Ohba et al., 2012).
Synthesis and Antitumor Potential
Hayashi et al. (2002) explored the synthesis and antibacterial activity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which includes the study of fluoroquinolone compounds. This research has implications in developing new antibacterial agents with potential applications in cancer treatment (Hayashi et al., 2002).
Properties
Molecular Formula |
C23H21FN2O2 |
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Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-10-4-5-11-21(19)26)23(27)28-22-15-25-14-17-8-2-3-9-18(17)22/h2-5,8-11,14-16H,1,6-7,12-13H2 |
InChI Key |
XKNJEXJJFATFLE-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CC=C2)C2=CN=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonyms |
isoquinolin-4-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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